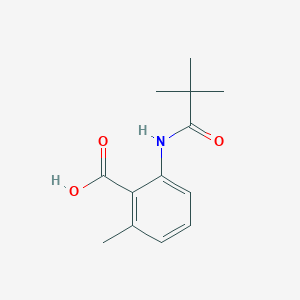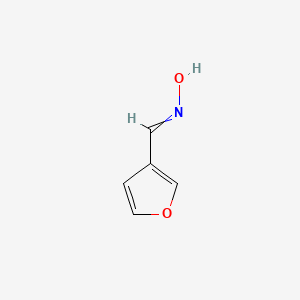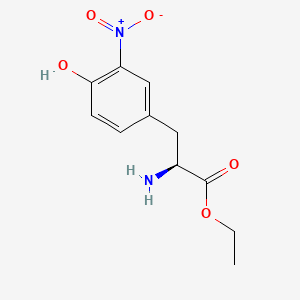![molecular formula C10H9N3O3 B12440556 4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrimidine ring system, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester typically involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . This process can be catalyzed by various reagents and often requires specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperature, pH, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-HIV properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s function and preventing viral DNA integration into the host genome . This interaction is facilitated by the chelation of magnesium ions by the keto oxygen and nitrogen atoms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-quinolizine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These derivatives are structurally related and have been studied for their medicinal properties.
Uniqueness
What sets 4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester apart is its specific ring fusion and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
ethyl 4-oxopyrimido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-9(15)7-6-12-10-11-4-3-5-13(10)8(7)14/h3-6H,2H2,1H3 |
Clé InChI |
QOSJMIZCABBVTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N=CC=CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)



![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)

![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
